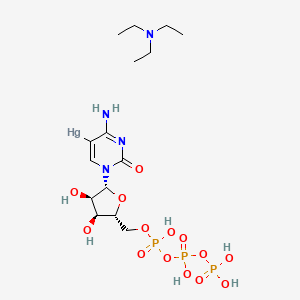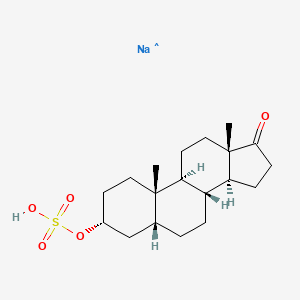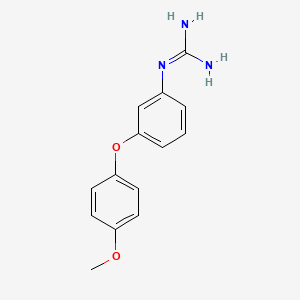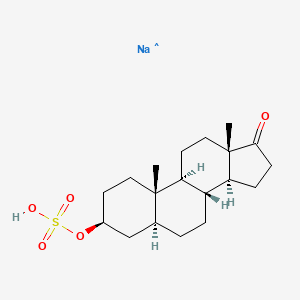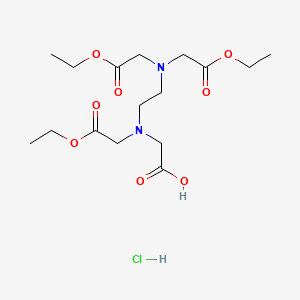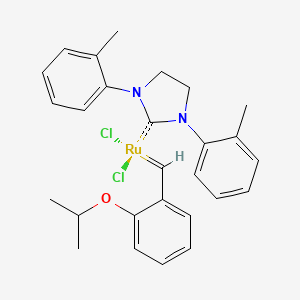
スチュアート・グルーブス触媒
説明
Stewart-Grubbs catalyst is a useful research compound. Its molecular formula is C27H30Cl2N2ORu and its molecular weight is 570.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stewart-Grubbs catalyst suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stewart-Grubbs catalyst including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Z選択的オレフィンメタセシス
スチュアート・グルーブス触媒は、Z選択的オレフィンメタセシスを実現するために使用されてきました。 この用途は、特にオレフィンのZ異性体の排他的な形成を可能にするため重要であり、合成が難しい場合が多い 。 この触媒は、光触媒と融合する能力により、オレフィンメタセシスの範囲を拡大し、高い立体選択性を持つ複雑な分子の合成を可能にします .
治療用分子の合成
製薬研究では、スチュアート・グルーブス触媒は治療用分子の合成を促進します。 この触媒は、さまざまな官能基に対する高い耐性を有しているため、生物活性に不可欠な正確な構造を持つ複雑な薬物分子を構築するための理想的な選択肢です .
先端材料の開発
この触媒は、先端材料の開発においても重要な役割を果たします。 この触媒は、重合反応における用途により、自動車から航空宇宙まで、さまざまな業界で使用できる独自の特性を持つポリマーを作成できます .
グリーンケミストリーへの応用
スチュアート・グルーブス触媒は、より環境に優しい反応を促進することにより、グリーンケミストリーに貢献します。 この触媒は、穏やかな条件下で動作し、水溶液で使用できるため、有害な溶媒やエネルギー集約的なプロセスを減らすことができます .
農薬化学合成
農業分野では、この触媒は農薬の合成を助けます。 この触媒によって提供される精度は、作物保護に不可欠な、効果的で安全な農薬と除草剤の生産を保証します .
香料および香料業界
香料や香料を含むファインケミカル合成は、スチュアート・グルーブス触媒から恩恵を受けています。 この触媒は、さまざまな香りや味を構成する複雑な分子に必要な炭素-炭素二重結合の構築を支援します .
ナノテクノロジー研究
ナノテクノロジー研究では、ナノスケール材料を作成するためにスチュアート・グルーブス触媒を使用しています。 この触媒は、特定の分子構造を形成する能力が、所望の特性を持つナノ粒子やナノ複合材料の合成に不可欠です .
石油化学精製
最後に、スチュアート・グルーブス触媒は石油化学精製に適用されます。 この触媒は、オレフィンのメタセシスなどのプロセスの効率を向上させるために使用され、これはさまざまな石油化学製品の生産に不可欠です .
作用機序
Target of Action
The Stewart-Grubbs catalyst, also known as the Grubbs catalyst, is a transition metal carbene complex used as a catalyst for olefin metathesis . Its primary targets are carbon-carbon double bonds (alkenes). When it interacts with these double bonds, it facilitates the exchange of substituents between different olefins, a process known as transalkylidenation .
Mode of Action
The mechanism of olefin metathesis catalyzed by the Stewart-Grubbs catalyst involves several steps:
- The catalyst coordinates with an alkene and a metal carbene to form a π-complex. The π-complex undergoes migratory insertion, leading to the formation of a metallacyclobutane intermediate. The metallacyclobutane ring opens, resulting in a new π-complex containing exchanged alkylidene groups. Finally, dissociation of this complex yields the desired metathesis product .
Biochemical Pathways
The Stewart-Grubbs catalyst impacts various organic reactions, including:
- Exchanges substituents between different olefins. Forms cyclic compounds by closing a ring through metathesis. Generates polymers from cyclic olefins. Polymerizes acyclic dienes .
Pharmacokinetics
The Stewart-Grubbs catalyst is a ruthenium-based complex. Its pharmacokinetic properties include:
- It is typically administered as a solid (purple) and may decompose at around 153°C. The compound’s distribution depends on the specific reaction conditions and substrate. The catalyst undergoes transformations during the metathesis process. The fate of the catalyst after use depends on the reaction context .
生化学分析
Biochemical Properties
The Stewart-Grubbs catalyst plays a significant role in biochemical reactions. It is extensively used to synthesize a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals . The Stewart-Grubbs catalyst interacts with various enzymes, proteins, and other biomolecules, facilitating different organic reactions such as alkylation, arylation, isomerization, and olefin metathesis .
Cellular Effects
It is known that the catalyst is used in the synthesis of biologically active compounds, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This is the exchange of carbon atoms between a pair of double bonds, catalyzed by the metal-carbene complex of the well-defined Grubbs catalyst . The mechanism involves the formation of a π-complex, followed by migratory insertion to give a metallacyclobutane intermediate .
Temporal Effects in Laboratory Settings
The catalyst is known for its broad range of functional group tolerance, air and moisture stability, making it a robust tool in laboratory settings .
Metabolic Pathways
The Stewart-Grubbs catalyst is involved in various metabolic pathways through its role in the synthesis of a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals
特性
IUPAC Name |
[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCARGGZRTYFH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N2ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746225 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927429-61-6 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


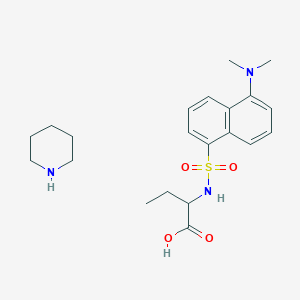

![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)
![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)
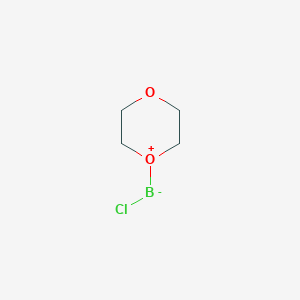
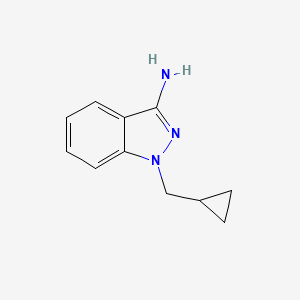
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)
